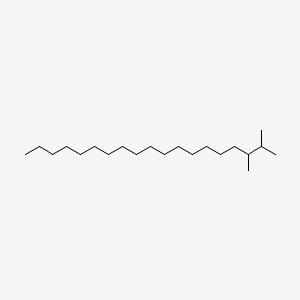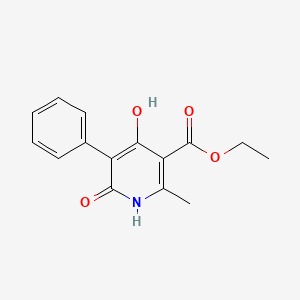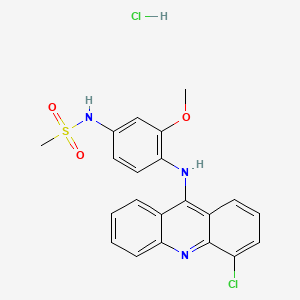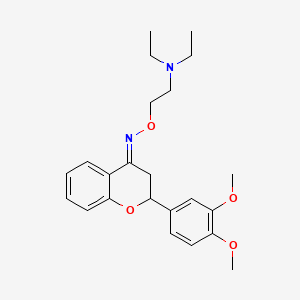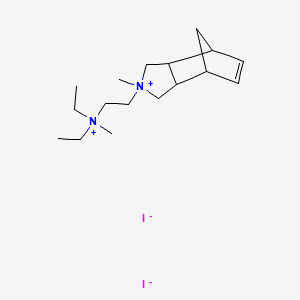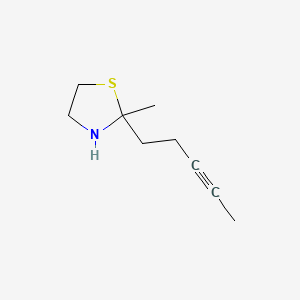![molecular formula C8H11N5 B14441118 6-Butyltetrazolo[1,5-a]pyrimidine CAS No. 75495-15-7](/img/structure/B14441118.png)
6-Butyltetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the family of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a tetrazole ring fused to a pyrimidine ring, with a butyl group attached to the sixth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . For 6-Butyltetrazolo[1,5-a]pyrimidine, a common synthetic route involves the reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a hexamethylenetetramine-based ionic liquid/MIL-101 (Cr) metal-organic framework as a recyclable catalyst .
Industrial Production Methods: Industrial production methods for tetrazolo[1,5-a]pyrimidines often focus on optimizing yield and reaction conditions. The use of heterogeneous catalysts, such as HMTA-BAIL@MIL-101 (Cr), allows for high yields and short reaction times, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Butyltetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazolo[1,5-a]pyrimidines.
Scientific Research Applications
6-Butyltetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for its potential as an anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Butyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, its anticancer activity is believed to be due to its ability to interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
6-Butyltetrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer and enzyme inhibitory activities.
Triazolo[1,5-a]pyrimidines: These compounds also have a fused ring structure and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and reactivity compared to other tetrazolo[1,5-a]pyrimidines.
Properties
CAS No. |
75495-15-7 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
6-butyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H11N5/c1-2-3-4-7-5-9-8-10-11-12-13(8)6-7/h5-6H,2-4H2,1H3 |
InChI Key |
YOCIRKWUKWJCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN2C(=NN=N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



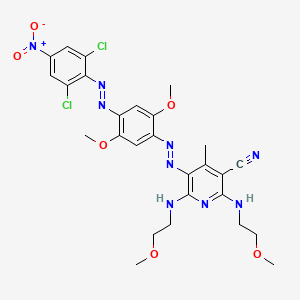
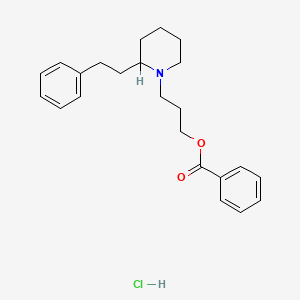
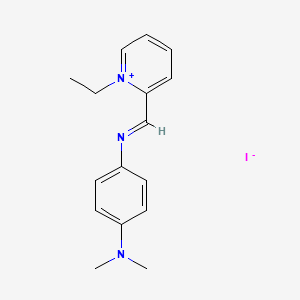
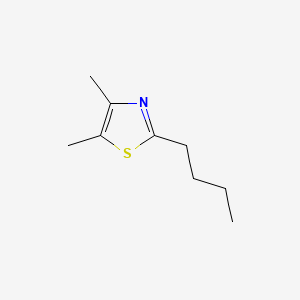
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
